Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a hydroxypropanoate moiety
Mechanism of Action
Mode of Action
It is known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Bromophenyl compounds are known to be involved in various biochemical reactions, including suzuki–miyaura cross-coupling .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with enzymes involved in oxidative stress pathways. This compound has been shown to modulate the activity of enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various cellular functions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) such as nitric oxide, superoxide, and hydrogen peroxide . These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The oxidative stress induced by this compound can also affect gene expression, leading to changes in the expression of genes involved in antioxidant defense and cellular repair mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the interaction with acetylcholinesterase results in the inhibition of this enzyme’s activity, affecting nerve impulse transmission . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways. The binding interactions with biomolecules and the resulting changes in enzyme activity and gene expression contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, the long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, such as sustained oxidative stress and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with increased oxidative stress and toxicity in animal models . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, toxic or adverse effects, such as cellular damage and impaired nerve function, can occur at high doses.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key metabolic pathways affected by this compound is glycolysis, where it can inhibit the activity of enzymes involved in glucose metabolism . This inhibition can lead to changes in metabolic flux, resulting in altered levels of metabolites such as lactate and pyruvate. The interaction with metabolic enzymes and the resulting changes in metabolite levels contribute to the compound’s overall effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. The subcellular localization of this compound is an important factor that determines its specific biological effects and interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-bromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-(3-bromophenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(3-bromophenyl)-3-hydroxypropanol.
Substitution: Formation of ethyl 3-(3-azidophenyl)-3-hydroxypropanoate or ethyl 3-(3-cyanophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate: Similar structure but with the bromine atom at the para position.
Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-bromophenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate is unique due to the specific positioning of the bromine atom and the hydroxyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXUUSOFNXTNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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